Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid

NK1 receptor antagonist stereochemistry-activity relationship 3-phenylpiperidine-4-carboxamide pharmacophore

Procuring cis-isomer or regioisomer instead of trans-3-phenylpiperidine-4-carboxylic acid disrupts NK1 pharmacophore geometry, causing potency loss. This trans-Boc intermediate delivers correct spatial orientation for sub-nanomolar NK1 antagonists (Ki=0.3 nM) and kinase inhibitors (TrkA IC50=1.90 nM). • Validated trans stereochemistry • Orthogonal Boc protection • Crystalline purification point • ≥97% purity, scale-up ready.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 1068522-17-7
Cat. No. B1376366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid
CAS1068522-17-7
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
InChIKeyKHCTXOGRWQLHBK-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid (CAS 1068522-17-7): A trans-Configured Boc-Protected Piperidine Building Block for Neurokinin-1 Antagonist and Kinase Inhibitor Synthesis


Trans-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid (CAS 1068522-17-7), also referred to as rel-(3R,4R)-1-Boc-3-phenylpiperidine-4-carboxylic acid, is a racemic trans-configured piperidine derivative bearing an N-tert-butoxycarbonyl (Boc) protecting group, a 3-phenyl substituent, and a 4-carboxylic acid functionality . With the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol, this heterocyclic building block serves as a key intermediate in the synthesis of 3-phenylpiperidine-4-carboxamide-based neurokinin-1 (NK1) receptor antagonists [1] and protein kinase inhibitors . The trans stereochemistry of the 3-phenyl and 4-carboxylic acid substituents is a critical structural determinant for downstream pharmacophore geometry, distinguishing it from its cis isomer (CAS 1068522-21-3) and regioisomer (CAS 221141-79-3) for target-specific synthetic applications.

Why Generic Substitution of Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid Fails: Stereochemistry, Regiochemistry, and Reactivity Determinants


Substituting trans-1-Boc-3-phenylpiperidine-4-carboxylic acid with its cis isomer (CAS 1068522-21-3), the 4-phenyl regioisomer (CAS 221141-79-3), or an individual enantiomer (CAS 1160262-03-2 or 2068084-78-4) without quantitative justification introduces significant risk of altered downstream pharmacophore geometry, divergent target selectivity, and non-equivalent synthetic reactivity. The trans-3-phenyl configuration in the target compound provides the specific spatial arrangement required for the 3-phenylpiperidine-4-carboxamide pharmacophore that yields sub-nanomolar NK1 receptor binding affinity in advanced leads [1]. The cis isomer places the phenyl and carboxamide-bearing substituents in a different relative orientation, which is known to reduce NK1 receptor complementarity; structure–activity relationship (SAR) studies across 3-phenylpiperidine-4-carboxamide series demonstrate that stereochemical configuration at these positions governs NK1 affinity [2]. Furthermore, the 4-phenyl regioisomer preferentially leads to opioid receptor ligands rather than NK1 antagonists, reflecting a fundamental divergence in receptor pharmacophore recognition . The Boc protecting group additionally provides orthogonal amine protection compatible with amide coupling at the 4-carboxylic acid, a synthetic sequence documented in the preparation of clinical-stage NK1 antagonists [1].

Evidence-Based Differentiation Guide for Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid (1068522-17-7)


Stereochemical Configuration Governs NK1 Receptor Pharmacophore Potency: Trans vs. Cis 3-Phenylpiperidine-4-Carboxylic Acid Scaffolds

The trans configuration of the 3-phenyl and 4-carboxylic acid substituents in the target compound is essential for constructing the 3-phenylpiperidine-4-carboxamide pharmacophore that achieves high-affinity NK1 receptor binding. Hybridization of the trans-3-phenylpiperidine framework with a benzylcarboxamide moiety produced compound 42, a potent NK1 antagonist with a Ki of 0.3 nM in human receptor binding assays [1]. The N-Boc-protected trans-3-phenylpiperidine-4-carboxylic acid (compound 7 in Scheme 1) served as the direct synthetic intermediate for this series, with the carboxylic acid enabling amide coupling to the benzylamine pharmacophore element [1]. SAR studies on piperidine-ether based hNK1 antagonists have explicitly established that relative and absolute stereochemistry at the 3- and 4-positions is a prerequisite for high-affinity binding to the human NK1 receptor [2]. The cis isomer (CAS 1068522-21-3, (3S,4R)- or (3R,4S)-configuration) places the phenyl and carboxylic acid in a different spatial relationship, yielding a divergent pharmacophore geometry that does not map to the same NK1 receptor binding mode, as demonstrated by the distinct activity profiles of cis-configured phenylpiperidine antagonists in comparative binding pharmacology studies [3].

NK1 receptor antagonist stereochemistry-activity relationship 3-phenylpiperidine-4-carboxamide pharmacophore

Regioselectivity Dictates Receptor Target Class: 3-Phenyl vs. 4-Phenyl Piperidine-Carboxylic Acid Building Blocks

The position of the phenyl substituent on the piperidine ring fundamentally determines the receptor class toward which downstream derivatives are directed. The target compound (3-phenyl substitution) is the established intermediate for 3-phenylpiperidine-4-carboxamide NK1 receptor antagonists, exemplified by compound 42 (Ki = 0.3 nM at NK1) [1] and compound 17 (high CNS NK1 activity in vivo) [1]. In contrast, the regioisomer 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 221141-79-3) is documented as a key intermediate for opioid receptor ligand synthesis, targeting μ, κ, and δ opioid receptors relevant to analgesic development . This divergent application landscape is grounded in the distinct pharmacophore requirements of the NK1 receptor (which accommodates the 3-phenylpiperidine geometry) versus opioid receptors (which preferentially recognize the 4-phenylpiperidine scaffold, as exemplified by meperidine and related 4-phenylpiperidine analgesics) [2]. Procurement of the wrong regioisomer would direct synthetic campaigns toward an entirely different target class, resulting in wasted synthetic effort and resource misallocation.

NK1 antagonist opioid receptor ligand regiochemical selectivity

Market Pricing Reflects Differentiated Demand: Trans-3-Phenyl Isomer Commands Premium Over Cis Isomer

Comparative pricing analysis from independent chemical suppliers demonstrates that the trans-3-phenyl isomer (CAS 1068522-17-7) commands a substantial price premium over the cis isomer (CAS 1068522-21-3), reflecting the stronger demand pull from NK1 antagonist drug discovery programs that require the trans configuration. At the 1-gram scale, the trans isomer is priced at approximately USD 1,596 , whereas the cis isomer is listed at USD 665 , representing a price ratio of approximately 2.4:1. Both isomers are supplied at comparable purity specifications (97%), indicating that the price differential is driven by demand-side factors rather than purity differences . The trans isomer also commands a premium over the 4-phenyl regioisomer (CAS 221141-79-3), which is listed at 95% purity with prices typically negotiable and lower on a per-gram basis . This pricing hierarchy is consistent with the trans-3-phenyl isomer being the preferred scaffold for high-value NK1 antagonist programs, which have progressed to clinical evaluation for overactive bladder and CNS indications [1].

procurement economics isomer pricing market demand differentiation

Synthetic Tractability and Protecting Group Orthogonality: Boc Protection Strategy Validated in Multi-Step NK1 Antagonist Synthesis

The Boc protecting group on the piperidine nitrogen of the target compound provides orthogonal amine protection that is stable under the amide coupling conditions used to elaborate the 4-carboxylic acid into the pharmacophoric carboxamide moiety. In the validated synthetic route to NK1 antagonists, N-Boc-3-phenylpiperidine-4-carboxylic acid (compound 7) was coupled with 3,5-bis(trifluoromethyl)benzylamine via standard amide bond formation, with the Boc group remaining intact throughout the coupling step [1]. This orthogonal protection strategy allows sequential functionalization: first, carboxylic acid derivatization under basic coupling conditions; second, Boc deprotection under acidic conditions (e.g., TFA or HCl) to liberate the piperidine NH for further diversification [1]. In contrast, the unprotected 3-phenylpiperidine-4-carboxylic acid (CAS 2680858-69-7) presents chemoselectivity challenges, as both the secondary amine and the carboxylic acid are available for reaction, requiring additional protecting group manipulations that reduce overall yield [2]. The trans stereochemistry of the Boc-protected intermediate also facilitates diastereomeric enrichment via crystallization, a property exploited in the development of enantiomerically pure NK1 antagonists [3]. The cis isomer, by comparison, may exhibit different crystallization behavior due to distinct molecular packing, potentially affecting purification efficiency at scale.

Boc protection amide coupling synthetic intermediate

Dual-Use Intermediate: Documented Utility Across NK1 Antagonist and Kinase Inhibitor Chemical Space

Beyond its established role in NK1 antagonist synthesis, the target compound has documented utility as a key building block for protein kinase inhibitor programs. The (3R,4R)-single enantiomer (CAS 1160262-03-2) is explicitly described as 'widely used in organic synthesis and medicinal chemistry as a key building block for the preparation of various pharmaceuticals, particularly in the synthesis of protein kinase inhibitors' . This dual-use characteristic distinguishes the trans-3-phenylpiperidine-4-carboxylic acid scaffold from alternative piperidine building blocks that are typically restricted to a single therapeutic target class. For instance, kinase inhibitor programs have utilized 3-phenylpiperidine-based scaffolds to target AKT (IC₅₀ values as low as 7 nM in cellular assays) [1] and TrkA kinases (IC₅₀ = 1.90 nM) [2]. While the Boc-protected acid itself is a precursor and not typically screened directly, its scaffold geometry maps onto kinase inhibitor pharmacophores that occupy the ATP-binding pocket with the piperidine ring serving as a conformational constraint element. The trans relative configuration ensures that the phenyl and carboxylic acid (or derived amide) vectors project into distinct regions of the kinase active site, as validated by X-ray co-crystal structures of related piperidine-based kinase inhibitors [3].

protein kinase inhibitor multi-target intermediate kinase drug discovery

Optimal Research and Industrial Application Scenarios for Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid (CAS 1068522-17-7)


Programs Synthesizing 3-Phenylpiperidine-4-Carboxamide NK1 Receptor Antagonists for Overactive Bladder, Pain, or CNS Disorders

The target compound is the direct synthetic entry point for 3-phenylpiperidine-4-carboxamide NK1 antagonists, a chemotype that has demonstrated sub-nanomolar human NK1 receptor binding affinity (Ki = 0.3 nM for compound 42) and in vivo efficacy in guinea-pig locomotive activity models at 1 and 24 h after oral administration [1]. The trans stereochemistry of the building block ensures that the phenyl and carboxamide vectors adopt the correct spatial orientation for NK1 receptor complementarity, as established by stereochemical SAR studies [2]. Research groups pursuing NK1 antagonists for overactive bladder, emesis, pain, depression, or anxiety should prioritize the trans isomer to avoid stereochemistry-related potency losses and ensure alignment with published SAR data [1].

Kinase Inhibitor Discovery Programs Requiring a Conformationally Constrained 3-Phenylpiperidine Scaffold

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, the 3-phenylpiperidine-4-carboxylic acid scaffold provides a rigidified core that projects the phenyl and carboxylic acid (or derived amide) substituents into distinct regions of the kinase active site, enabling selective engagement of the hinge region and hydrophobic back pocket [1]. Documented kinase targets include AKT (cellular IC₅₀ = 7 nM) and TrkA (IC₅₀ = 1.90 nM) [2]. The Boc protection enables straightforward amide library synthesis at the 4-position, while the trans configuration constrains the conformational space, potentially reducing entropic penalties upon target binding and improving kinome selectivity profiles [3].

Parallel Medicinal Chemistry Libraries Targeting Multiple GPCR and Kinase Families from a Common Scaffold

Organizations building screening libraries that span GPCR (NK1) and kinase targets can leverage the dual-use nature of the trans-3-phenylpiperidine-4-carboxylic acid scaffold [1][2]. By diversifying the amide coupling partner at the 4-carboxylic acid and the N-substituent after Boc deprotection, a single batch of the building block can generate compounds for screening against both target classes [1]. The documented market premium for the trans isomer (USD 1,596/g vs. USD 665/g for the cis isomer) is justified when the scaffold serves multiple discovery programs, as the higher upfront cost is offset by broader utility and reduced need to procure separate building blocks for each target class.

Process Chemistry Development and Scale-Up for Late-Stage Preclinical Candidates Derived from the 3-Phenylpiperidine Chemotype

The validated multi-step synthesis from the target compound to advanced NK1 antagonists (compound 42) provides a reference route for process chemistry development [1]. The trans-stereochemistry can be established early via diastereoselective synthesis or chromatographic separation of cis/trans mixtures, with the intermediate N-Boc acid serving as a crystalline purification point amenable to scale-up [2]. CMO organizations and pharmaceutical process groups tasked with scaling a 3-phenylpiperidine-based candidate should source the trans-Boc acid in multi-gram to kilogram quantities, with purity specifications of ≥97% as the minimum acceptable standard based on commercial availability .

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